molecular formula C9H14Cl2N2O2 B13512000 (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride

(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride

Cat. No.: B13512000
M. Wt: 253.12 g/mol
InChI Key: ZSIJEOWMQILDEQ-JZGIKJSDSA-N
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Description

(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a phenylamino group, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride typically involves the reaction of (2S)-2-amino-3-(phenylamino)propanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve the use of solvents such as water or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and filtration, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenylamino groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
  • (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
  • (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid

Uniqueness

(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride is unique due to its specific combination of amino and phenylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.12 g/mol

IUPAC Name

(2S)-2-amino-3-anilinopropanoic acid;dihydrochloride

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(9(12)13)6-11-7-4-2-1-3-5-7;;/h1-5,8,11H,6,10H2,(H,12,13);2*1H/t8-;;/m0../s1

InChI Key

ZSIJEOWMQILDEQ-JZGIKJSDSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)NCC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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